(1-benzyl-2,3-dimethyl-1H-indol-5-yl)(4-ethylpiperazin-1-yl)methanone
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Overview
Description
1-BENZYL-5-(4-ETHYLPIPERAZINE-1-CARBONYL)-2,3-DIMETHYL-1H-INDOLE is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-5-(4-ETHYLPIPERAZINE-1-CARBONYL)-2,3-DIMETHYL-1H-INDOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction, where the indole derivative reacts with 4-ethylpiperazine in the presence of a suitable base.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-5-(4-ETHYLPIPERAZINE-1-CARBONYL)-2,3-DIMETHYL-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride.
Substitution: Alkyl halides, sulfonates, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with alcohol functional groups.
Substitution: Substituted derivatives with various alkyl or aryl groups attached to the piperazine moiety.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It can be used in studies investigating the biological activity of indole derivatives, including their interactions with various enzymes and receptors.
Chemical Biology: The compound can serve as a tool for probing biological pathways and mechanisms, particularly those involving indole-based signaling molecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-BENZYL-5-(4-ETHYLPIPERAZINE-1-CARBONYL)-2,3-DIMETHYL-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s indole core allows it to mimic natural indole-based signaling molecules, enabling it to modulate various biological pathways. The piperazine moiety can enhance its binding affinity and selectivity for certain targets, while the benzyl and carbonyl groups can further influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: This compound shares the indole core and benzyl group but differs in the presence of a methoxy group and an acetic acid moiety.
4-chloro-2-(4-ethylpiperazine-1-carbonyl)phenol hydrochloride: This compound contains the piperazine moiety but differs in the core structure and the presence of a chloro and phenol group.
Uniqueness
1-BENZYL-5-(4-ETHYLPIPERAZINE-1-CARBONYL)-2,3-DIMETHYL-1H-INDOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C24H29N3O |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
(1-benzyl-2,3-dimethylindol-5-yl)-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C24H29N3O/c1-4-25-12-14-26(15-13-25)24(28)21-10-11-23-22(16-21)18(2)19(3)27(23)17-20-8-6-5-7-9-20/h5-11,16H,4,12-15,17H2,1-3H3 |
InChI Key |
RLCLECUJFVVCPE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)N(C(=C3C)C)CC4=CC=CC=C4 |
Origin of Product |
United States |
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